2-{[(3-Methylbutyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Methylbutyl)amino]methyl}phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound with an aminoalkyl side chain, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbutyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-hydroxybenzyl chloride with 3-methylbutylamine under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the chloride ion to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbutyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and thiolates are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced phenolic derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Methylbutyl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[(3-Methylbutyl)amino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the aminoalkyl side chain can interact with biological receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbutyl 2-methylbutanoate
- 3-Methylbutyl 2-methylbutanoate
- 2-Methylbutyl acetate
Uniqueness
2-{[(3-Methylbutyl)amino]methyl}phenol is unique due to its combination of a phenolic group and an aminoalkyl side chain. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[(3-methylbutylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-10(2)7-8-13-9-11-5-3-4-6-12(11)14/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
KNZOIGIGVHXZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.